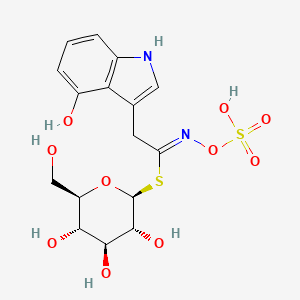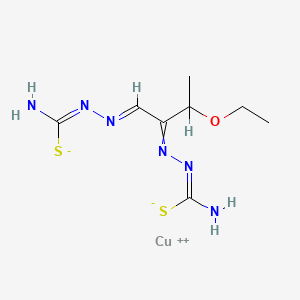
N-(hexylideneamino)-N-methylformamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(hexylideneamino)-N-methylformamide is a chemical compound known for its applications in various scientific fields. It is a derivative of hexanal, an aldehyde, and methylformylhydrazine, a hydrazone. This compound has been studied for its potential carcinogenic properties and its role in inducing tumors in laboratory animals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-(hexylideneamino)-N-methylformamide can be synthesized through the reaction of hexanal with methylformylhydrazine. The reaction typically involves mixing hexanal with an equimolar amount of methylformylhydrazine in an appropriate solvent, such as ethanol or methanol. The reaction is usually carried out at room temperature and may require a catalyst to proceed efficiently .
Industrial Production Methods: This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: N-(hexylideneamino)-N-methylformamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to hexanal and methylformylhydrazine.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under mild acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Hexanal and methylformylhydrazine.
Substitution: Various substituted hydrazones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(hexylideneamino)-N-methylformamide has been extensively studied for its potential carcinogenic properties. It has been shown to induce tumors in laboratory animals, making it a valuable compound for cancer research. Additionally, it has applications in the study of lipid oxidation and as a marker for food spoilage .
In Chemistry:
- Used as a reagent in organic synthesis.
- Studied for its reactivity and stability under different conditions .
In Biology:
- Investigated for its role in inducing tumors in laboratory animals.
- Used in studies related to lipid oxidation and food spoilage .
In Medicine:
In Industry:
Wirkmechanismus
N-(hexylideneamino)-N-methylformamide exerts its effects through various molecular pathways. It is believed to induce oxidative stress and disrupt cellular processes, leading to tumor formation. The compound interacts with cellular proteins and DNA, causing mutations and promoting carcinogenesis .
Molecular Targets and Pathways:
Oxidative Stress: Induces the production of reactive oxygen species (ROS), leading to cellular damage.
DNA Interaction: Binds to DNA and causes mutations, promoting tumor formation
Vergleich Mit ähnlichen Verbindungen
N-(hexylideneamino)-N-methylformamide is similar to other hydrazones and aldehyde derivatives. Some of the similar compounds include:
Hexanal hydrazone: A derivative of hexanal with similar reactivity.
Methylformylhydrazine: A precursor to hexanal methylformylhydrazone with carcinogenic properties.
Uniqueness: this compound is unique due to its specific combination of hexanal and methylformylhydrazine, which imparts distinct chemical and biological properties. Its ability to induce tumors makes it particularly valuable for cancer research .
Eigenschaften
CAS-Nummer |
57590-22-4 |
|---|---|
Molekularformel |
C8H16N2O |
Molekulargewicht |
156.23 g/mol |
IUPAC-Name |
N-[(E)-hexylideneamino]-N-methylformamide |
InChI |
InChI=1S/C8H16N2O/c1-3-4-5-6-7-9-10(2)8-11/h7-8H,3-6H2,1-2H3/b9-7+ |
InChI-Schlüssel |
QRMNFHXPNKCTAG-VQHVLOKHSA-N |
SMILES |
CCCCCC=NN(C)C=O |
Isomerische SMILES |
CCCCC/C=N/N(C)C=O |
Kanonische SMILES |
CCCCCC=NN(C)C=O |
Key on ui other cas no. |
57590-22-4 |
Synonyme |
hexanal methylformylhydrazone HMFH |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthyl)carbonyl]benzoic acid](/img/structure/B1241300.png)
![1-[(7R)-7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-1-yl]-N-methylmethanesulfonamide](/img/structure/B1241301.png)
![(2S,3S,4R,5R)-5-[6-amino-2-(3-hydroxy-3-phenylprop-1-ynyl)purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B1241304.png)

![5H-Benzo[6,7]cyclohepta[1,2-b]quinoline-8-carboxylicacid, 10-fluoro-3-(2-fluorophenyl)-6,7-dihydro-](/img/structure/B1241306.png)




![[(2S)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hydroxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B1241314.png)
![[(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate](/img/structure/B1241315.png)


